molecular formula C19H18ClFN2O B11018024 (2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B11018024
M. Wt: 344.8 g/mol
InChI Key: SQCSHJSTHVKVIZ-BJMVGYQFSA-N
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Description

(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between 1,4-dichlorobutane and ammonia, forming 1,4-diazacyclohexane.

    Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
  • (2E)-3-(2-bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClFN2O

Molecular Weight

344.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H18ClFN2O/c20-18-4-2-1-3-15(18)5-10-19(24)23-13-11-22(12-14-23)17-8-6-16(21)7-9-17/h1-10H,11-14H2/b10-5+

InChI Key

SQCSHJSTHVKVIZ-BJMVGYQFSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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